molecular formula C12H11Cl2N3 B15218170 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine CAS No. 92616-51-8

4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine

Cat. No.: B15218170
CAS No.: 92616-51-8
M. Wt: 268.14 g/mol
InChI Key: XGBIOWDATCUFEB-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, in particular, is characterized by the presence of two chlorine atoms at positions 4 and 6, a dimethylamino group at position 5, and a phenyl group at position 2 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine typically involves the chlorination of a pyrimidine precursor. One common method starts with the commercially available 4,6-dichloro-2-methylthiopyrimidine. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate to introduce the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium ethoxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methylthiopyrimidine: A precursor used in the synthesis of 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine.

    2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar structural features.

    4,6-Dichloro-2-phenylpyrimidine: A compound with a similar substitution pattern but lacking the dimethylamino group.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and phenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

92616-51-8

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

4,6-dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine

InChI

InChI=1S/C12H11Cl2N3/c1-17(2)9-10(13)15-12(16-11(9)14)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

XGBIOWDATCUFEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl

Origin of Product

United States

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